Product packaging for Ethyl 4-fluoro-1H-pyrrole-2-carboxylate(Cat. No.:CAS No. 1093873-80-3)

Ethyl 4-fluoro-1H-pyrrole-2-carboxylate

Cat. No.: B2825969
CAS No.: 1093873-80-3
M. Wt: 157.144
InChI Key: MHVQZCNJGUMAIG-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-1H-pyrrole-2-carboxylate (CAS 1093873-80-3) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C7H8FNO2 and a molecular weight of 157.14 g/mol, this compound serves as a versatile precursor for the synthesis of more complex bioactive molecules . Its primary research value lies in its role as a key intermediate for constructing bacterial enzyme inhibitors. Specifically, this fluorinated pyrrole is a critical synthon for incorporating the 4-fluoro-5-methyl-1H-pyrrole-2-carboxamide moiety into potential drug candidates . This structural motif is integral to novel compounds that exhibit low nanomolar inhibitory activity against bacterial DNA gyrase B, an essential and validated antibacterial target . By serving as a less lipophilic alternative to chlorinated analogues, this building block helps medicinal chemists optimize the physical properties of lead compounds while retaining potent on-target activity, as demonstrated in analogues that maintain single-digit nanomolar IC50 values while significantly reducing calculated log P . The compound is typically characterized by a high purity standard (NLT 98%) and should be stored in a dry, sealed environment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO2 B2825969 Ethyl 4-fluoro-1H-pyrrole-2-carboxylate CAS No. 1093873-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-fluoro-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVQZCNJGUMAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 4 Fluoro 1h Pyrrole 2 Carboxylate

De Novo Pyrrole (B145914) Ring Construction Strategies for Fluorinated Derivatives

The direct construction of the fluorinated pyrrole ring offers a powerful approach to introduce the fluorine atom at a specific position. Several classical and modern synthetic methodologies have been adapted and optimized for this purpose.

Barton-Zard Reaction Applications for 4-Fluoropyrrole Formation

The Barton-Zard reaction, a condensation reaction between a nitroalkene and an α-isocyanoacetate, has proven to be a highly effective method for the synthesis of pyrrole derivatives. ijpcbs.comrgmcet.edu.in Recent studies have successfully extended this methodology to the synthesis of 4-fluoropyrroles by utilizing β-fluoro-β-nitrostyrenes as key precursors. organic-chemistry.orgorganic-chemistry.org

The reaction of a β-fluoro-β-nitrostyrene with ethyl α-isocyanoacetate proceeds in a highly chemoselective manner, preferentially yielding the desired 4-fluoropyrroles in yields of up to 77%. organic-chemistry.orgorganic-chemistry.org

A critical aspect of the Barton-Zard reaction with β-fluoro-β-nitrostyrenes is the chemoselectivity, as the elimination of either hydrogen fluoride (B91410) (HF) or nitrous acid (HNO2) from the reaction intermediate is possible. This would lead to the formation of 4-fluoropyrroles or 4-nitropyrroles, respectively. Research has shown that the reaction predominantly favors the elimination of nitrous acid, leading to the desired 4-fluoropyrrole as the major product. wikipedia.org The corresponding 4-nitrosubstituted pyrroles are typically formed as minor byproducts. organic-chemistry.orgorganic-chemistry.orgwikipedia.org

Theoretical investigations have corroborated these experimental findings, providing insight into the reaction mechanism and the factors governing this high chemoselectivity. organic-chemistry.orgwikipedia.org

The Barton-Zard reaction exhibits a broad scope for the synthesis of a variety of functionalized 4-fluoropyrroles. The methodology is tolerant of a range of substituents on the aryl ring of the β-fluoro-β-nitrostyrene, allowing for the preparation of a library of 3-aryl-4-fluoropyrrole-2-carboxylates. organic-chemistry.orgwikipedia.org

Below is a table summarizing the synthesis of various 3-aryl-4-fluoropyrrole-2-carboxylates via the Barton-Zard reaction.

Aryl Substituent (Ar)Yield of 4-Fluoropyrrole (%)
Phenyl75
4-Methylphenyl77
4-Methoxyphenyl72
4-Chlorophenyl70
4-Bromophenyl68
4-Fluorophenyl65
2-Thienyl60

Multi-component Reaction Pathways to Trisubstituted Pyrroles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including highly substituted pyrroles. While specific examples detailing a one-pot, three-component synthesis of Ethyl 4-fluoro-1H-pyrrole-2-carboxylate are not extensively documented, the general principles of MCRs can be applied to the synthesis of trisubstituted pyrroles. For instance, a three-component reaction between an amine, a 1,3-dicarbonyl compound, and an α-halo-ketone (a variation of the Hantzsch pyrrole synthesis) can provide access to polysubstituted pyrroles.

Adapting such a strategy for the synthesis of the target fluorinated pyrrole would likely involve the use of a fluorinated building block, such as a fluorinated 1,3-dicarbonyl compound or a fluorinated α-amino ketone. Further research in this area is needed to develop a direct and efficient multi-component pathway to this compound.

Knorr-Type Pyrrole Synthesis Adaptations for Fluorinated Analogs

The Knorr pyrrole synthesis and the related Paal-Knorr synthesis are classical methods for the construction of the pyrrole ring. organic-chemistry.orgwikipedia.orgnih.gov The Knorr synthesis typically involves the condensation of an α-amino-ketone with a β-ketoester, while the Paal-Knorr synthesis utilizes a 1,4-dicarbonyl compound and an amine. organic-chemistry.orgwikipedia.orgnih.gov

The adaptation of these methods for the synthesis of fluorinated pyrroles would necessitate the use of fluorinated starting materials. For a Knorr-type synthesis of this compound, a potential route could involve the condensation of a γ-fluoro-β-ketoester with an α-amino ester. The synthesis of such fluorinated precursors can be challenging and may require multi-step sequences.

Similarly, a Paal-Knorr approach would require a 3-fluoro-1,4-dicarbonyl compound. The availability and stability of these fluorinated precursors are key considerations for the successful application of these classical methods to the synthesis of fluorinated pyrroles. While the general methodologies are well-established, their specific application to the synthesis of this compound requires further investigation and development of synthetic routes to the necessary fluorinated starting materials.

Regioselective Functionalization of Pre-existing Pyrrole Skeletons

An alternative strategy to the de novo synthesis is the regioselective functionalization of a pre-existing pyrrole ring. This approach is particularly useful when the corresponding non-fluorinated pyrrole is readily available. However, controlling the regioselectivity of electrophilic substitution on the pyrrole ring can be challenging, especially in the presence of multiple substituents.

For a molecule like this compound, the fluorine atom at the 4-position and the carboxylate group at the 2-position will influence the regioselectivity of subsequent electrophilic substitution reactions. The electron-withdrawing nature of both the fluorine atom and the ethyl carboxylate group deactivates the pyrrole ring towards electrophilic attack. The directing effects of these substituents would need to be carefully considered for any further functionalization. For example, electrophilic attack is generally favored at the α-position (C2 or C5) of the pyrrole ring. In this case, with the C2 position occupied, the C5 position would be the most likely site for electrophilic substitution. The electron-withdrawing fluorine at C4 would further disfavor substitution at the adjacent C3 and C5 positions, making regioselective functionalization a significant synthetic challenge.

Electrophilic Fluorination Approaches

Direct fluorination of the electron-rich pyrrole ring system presents a formidable challenge due to the substrate's high propensity for oxidation and polymerization. worktribe.comworktribe.com Electrophilic fluorinating agents, while effective, are also strong oxidants, which can lead to complex reaction mixtures and low yields of the desired fluorinated products. worktribe.com The presence of an electron-withdrawing ester group at the 2-position, as in ethyl 1H-pyrrole-2-carboxylate, helps to decrease the oxidation potential of the pyrrole ring, making electrophilic fluorination more feasible, though still challenging. worktribe.comresearchgate.net

Below is a table summarizing the conditions for a representative Selectfluor-mediated fluorination of a pyrrole-2-carboxylate substrate.

ParameterConditionOutcomeSource
Substrate Ethyl 5-methyl-1H-pyrrole-2-carboxylate- nih.gov
Reagent Selectfluor (2 equivalents)Fluorination nih.gov
Solvent Acetonitrile/Acetic Acid (5:1)Formation of product and byproduct nih.gov
Temperature 0 °CLow yield, but controlled reaction nih.gov
Reaction Time 2 hoursFull conversion of starting material nih.gov
Yield 6.5% (after chromatography)Low efficiency nih.gov
Major Byproduct Ethyl 4-acetoxy-5-methyl-1H-pyrrole-2-carboxylateIndicates competing oxidation/nucleophilic substitution nih.gov

This interactive table summarizes the optimized reaction conditions for the Selectfluor-mediated fluorination of a model pyrrole-2-carboxylate.

The electrophilic fluorination of ethyl 1H-pyrrole-2-carboxylate can lead to a mixture of regioisomeric products, as fluorine can potentially be introduced at the 3-, 4-, or 5-positions of the pyrrole ring. The electron-withdrawing nature of the carboxylate group at C2 directs substitution primarily to the C4 and C5 positions. However, the reaction often results in the formation of multiple fluorinated products, complicating the isolation of the desired this compound. worktribe.com In the fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate, the primary fluorinated product is the 4-fluoro isomer. nih.gov Alongside this, a significant byproduct, ethyl 4-acetoxy-5-methyl-1H-pyrrole-2-carboxylate, was also formed, arising from the reaction with the acetic acid solvent. nih.gov The separation of these closely related products, along with any unreacted starting material and polymeric byproducts, typically requires laborious purification techniques such as flash chromatography. nih.gov

ProductPosition of SubstitutionYield/ObservationSeparation MethodSource
Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylateC4 (Fluoro)6.5%Flash Chromatography nih.gov
Ethyl 4-acetoxy-5-methyl-1H-pyrrole-2-carboxylateC4 (Acetoxy)Significant byproductFlash Chromatography nih.gov
Multiple Fluorinated ProductsVariousObserved in fluorination of ethyl pyrrole-2-carboxylate- worktribe.com
Polymeric Material-Common byproduct due to oxidationInsoluble worktribe.comworktribe.comresearchgate.net

This interactive table details the products and byproducts formed during the electrophilic fluorination of pyrrole-2-carboxylates.

Vilsmeier-Haack Formylation and Subsequent Fluorine Introduction

An alternative synthetic strategy involves the initial functionalization of the pyrrole ring followed by the introduction of fluorine. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgchemtube3d.comijpcbs.com The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the pyrrole ring. organic-chemistry.orgijpcbs.com For instance, the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate has been successfully demonstrated, yielding a mixture of ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate and ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate, showcasing the reaction's applicability to the pyrrole core. nih.gov

This methodology posits that one could first perform a Vilsmeier-Haack reaction on ethyl 1H-pyrrole-2-carboxylate to introduce a formyl group, likely at the 4- or 5-position, and then subsequently convert this aldehyde functionality into a carbon-fluorine bond. However, the direct conversion of an aromatic aldehyde to a fluorine atom is a challenging transformation and is not a commonly reported high-yielding method for this specific substrate class. This subsequent step would likely require harsh conditions or specialized reagents, such as sulfur tetrafluoride (SF₄) or deoxofluorinating agents like DAST (diethylaminosulfur trifluoride), which could be incompatible with the sensitive pyrrole ring and the ester functionality.

Halogen Exchange Methodologies (Evaluation of Efficacy)

Halogen exchange (Halex) reactions are a common method for synthesizing fluorinated aromatic compounds, where a chloro or bromo substituent is displaced by fluoride, often using a fluoride salt like KF or CsF. The success of this method typically depends on the activation of the starting halide by electron-withdrawing groups. For the synthesis of this compound, this would involve starting with a precursor such as Ethyl 4-bromo-1H-pyrrole-2-carboxylate or its chloro-analogue.

However, extensive screening of various Halex conditions for the conversion of a closely related substrate, ethyl 4-chloro-5-methylpyrrole-2-carboxylate, to the corresponding 4-fluoro derivative proved to be completely ineffective. nih.gov These attempts, which included the use of crown ethers to enhance the nucleophilicity of the fluoride source, resulted in no desired product formation. nih.gov This indicates that the halogen at the 4-position of the pyrrole-2-carboxylate ring is not sufficiently activated for nucleophilic aromatic substitution by fluoride under the tested conditions.

Starting MaterialHalogen Exchange ConditionsResultSource
Ethyl 4-chloro-5-methylpyrrole-2-carboxylateVarious, including crown ether 18-C-6 and [2.2.2]cryptandNo reaction nih.gov

This interactive table summarizes the evaluation of the halogen exchange methodology.

Derivatization and Further Functionalization of this compound

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The ester and the N-H functionalities are primary sites for derivatization.

One of the most direct derivatizations is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. For example, Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate can be hydrolyzed to 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid using a strong base like sodium hydroxide (B78521) under heating. nih.gov This resulting carboxylic acid is a key intermediate itself and can be further functionalized. For instance, it can be converted into a more reactive acyl chloride by treatment with reagents like oxalyl chloride. nih.gov This acyl chloride can then be used to form amides, which are common structural motifs in biologically active compounds.

Ester Hydrolysis to Carboxylic Acid Derivatives

The conversion of the ethyl ester group in this compound to a carboxylic acid is a fundamental transformation, providing a versatile intermediate for further functionalization, such as amide bond formation. This hydrolysis is typically achieved under basic conditions.

Detailed research on the closely related compound, ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate, demonstrates that forcing conditions are often necessary for this transformation. The hydrolysis can be effectively carried out using a concentrated aqueous solution of a strong base in an alcohol solvent at elevated temperatures. researchgate.net A typical procedure involves heating the ester with 10 M sodium hydroxide in ethanol (B145695) at 90 °C for several hours. researchgate.net Following the reaction, acidification of the mixture precipitates the desired 4-fluoro-1H-pyrrole-2-carboxylic acid, which can then be isolated.

Table 1: Conditions for Hydrolysis of Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate

ReagentsSolventTemperatureTimeYieldReference
10 M NaOH(aq)Ethanol90 °C3 h76% researchgate.net

This methodology provides reliable access to the corresponding carboxylic acid, a key precursor for the synthesis of more complex molecules.

Acyl Chloride Formation and Reactivity

Following the hydrolysis of the ester, the resulting 4-fluoro-1H-pyrrole-2-carboxylic acid can be converted into a highly reactive acyl chloride. This transformation activates the carboxyl group for subsequent nucleophilic acyl substitution reactions, most notably the formation of amides.

The conversion to 4-fluoro-1H-pyrrole-2-carbonyl chloride is efficiently accomplished using oxalyl chloride in an inert solvent like dichloromethane (B109758) at room temperature. researchgate.net Studies on the 5-methyl analogue have shown this method to provide the acyl chloride in quantitative yield overnight. researchgate.net It is noteworthy that alternative conditions, such as using refluxing thionyl chloride or oxalyl chloride with a catalytic amount of dimethylformamide (DMF), may lead to the formation of unidentified side products and are therefore less ideal. researchgate.net

Table 2: Acyl Chloride Formation from 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic Acid

ReagentSolventTemperatureTimeYieldReference
Oxalyl chlorideDichloromethaneRoom Temp.OvernightQuantitative researchgate.net

The resulting acyl chloride is a potent electrophile. Its reactivity is exemplified by the Schotten-Baumann reaction, where it can readily react with primary or secondary amines in the presence of a base to form stable amide bonds with high efficiency. nih.gov

Alkylation Reactions at Pyrrole Nitrogen and Ring Positions

Alkylation of this compound can occur at either the pyrrole nitrogen (N1) or the electron-rich carbon positions of the ring (C3 or C5). These modifications are crucial for diversifying the molecular structure and tuning its properties.

N-Alkylation: The alkylation of the pyrrole nitrogen typically requires the deprotonation of the N-H bond using a base, followed by reaction with an alkylating agent like an alkyl halide. Common conditions involve bases such as potassium carbonate or cesium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). organic-chemistry.org For instance, the N-alkylation of isatin, a related heterocyclic compound, proceeds efficiently with various alkyl halides under these conditions, often accelerated by microwave irradiation. organic-chemistry.org A similar strategy can be applied to this compound to introduce a wide range of substituents at the nitrogen atom.

C-Alkylation: Direct alkylation of the pyrrole ring is also possible. Palladium-catalyzed C-H activation provides a modern approach to forge new carbon-carbon bonds. Research has shown that ethyl-1H-pyrrole-2-carboxylate can undergo a palladium(II)-catalyzed, norbornene-mediated C-H activation reaction to achieve selective alkylation at the C5 position. nih.gov This process, which proceeds via reductive elimination from a palladium intermediate, allows for the introduction of alkyl groups from alkyl halides onto the pyrrole core in good yields. nih.gov The influence of the C4-fluoro substituent on the regioselectivity of such a reaction would be a key consideration in applying this methodology.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a potential pathway for modifying the pyrrole ring, wherein a nucleophile displaces a leaving group on the aromatic system. In the case of this compound, the fluorine atom could theoretically serve as a leaving group. SNAr reactions are generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

While the ethyl carboxylate group at the C2 position is electron-withdrawing, its activating effect on a fluorine atom at the C4 position (meta-like relationship) is not as strong as a para or ortho relationship. Attempts to perform halogen exchange (a type of SNAr) on a related ethyl 4-chloro-5-methylpyrrole-2-carboxylate were unsuccessful, suggesting that nucleophilic displacement at the C4 position of this scaffold is challenging. researchgate.net

However, SNAr reactions on other activated heterocyclic systems demonstrate the principle. For example, the nitro group in methyl 3-nitropyridine-4-carboxylate, which is strongly activated by the adjacent carboxylate and the ring nitrogen, can be successfully displaced by a fluoride nucleophile in a reaction using cesium fluoride in DMSO at 120 °C. nih.gov This illustrates that with sufficient electronic activation, nucleophilic substitution on a heterocyclic ring is a viable strategy. For this compound, this pathway remains less explored and likely requires stronger activation or specialized reaction conditions.

Palladium-Catalyzed Cross-Coupling Strategies for Pyrrole Modification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, enabling significant modifications of the pyrrole core. A particularly effective strategy for functionalizing pyrrole esters involves a two-step sequence of C-H borylation followed by a Suzuki-Miyaura coupling.

This approach has been successfully applied to methyl 1H-pyrrole-2-carboxylate. The first step involves an iridium-catalyzed C-H borylation, which selectively installs a boronic ester group at the C5 position of the pyrrole ring. nih.gov This borylated intermediate is stable and can be readily used in the subsequent step without the need for N-H protection. researchgate.net

The second step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the 5-borylated pyrrole and various (hetero)aryl bromides. This reaction typically employs a palladium catalyst such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos) or Pd(PPh₃)₄. This two-step, one-pot process tolerates a wide variety of functional groups on the coupling partner and provides the 5-aryl substituted pyrrole-2-carboxylates in good to excellent yields. This methodology represents a robust and versatile strategy for the C5-arylation of the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Fluoro 1h Pyrrole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Ethyl 4-fluoro-1H-pyrrole-2-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, and ¹⁹F nuclei observation, allows for unambiguous assignment of all atoms within the molecular structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. Analysis of chemical shifts (δ), signal multiplicity, and coupling constants (J) provides a detailed map of the proton framework.

The key proton signals are from the pyrrole (B145914) ring (N-H, H-3, H-5) and the ethyl ester group (-CH₂- and -CH₃).

N-H Proton: The proton attached to the nitrogen atom typically appears as a broad singlet in the downfield region of the spectrum, generally between 8.0 and 12.0 ppm. Its chemical shift can be sensitive to solvent, concentration, and temperature.

Pyrrole Ring Protons (H-3 and H-5): The protons at positions 3 and 5 of the pyrrole ring are in different electronic environments. The H-5 proton is adjacent to the nitrogen atom and coupled to the fluorine at C-4, while the H-3 proton is adjacent to the electron-withdrawing carboxylate group and also coupled to the fluorine. These protons are expected to appear as doublet of doublets due to coupling with each other (where applicable) and with the ¹⁹F nucleus.

Ethyl Ester Protons: The ethyl group gives rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern resulting from their mutual coupling. The methylene protons are deshielded by the adjacent oxygen atom, appearing further downfield than the methyl protons.

While specific experimental data for this compound is not widely published, data from the closely related compound, 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic Acid, shows a pyrrole proton as a doublet of doublets at 6.45 ppm in DMSO-d₆. This provides a reference for the expected chemical shift region for the pyrrole protons in the target molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
N-H 8.0 - 12.0 broad singlet -
H-5 ~6.8 - 7.2 doublet of doublets J(H-F), J(H-H)
H-3 ~6.4 - 6.8 doublet of doublets J(H-F), J(H-H)
-OCH₂CH₃ ~4.3 quartet J(H-H) ~7.1

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their electronic environment and hybridization. The presence of the electronegative fluorine atom has a significant influence on the chemical shifts of the adjacent carbon atoms.

Carbonyl Carbon (C=O): The ester carbonyl carbon is typically found in the most downfield region of the spectrum, around 160-165 ppm.

Pyrrole Ring Carbons:

C-4: This carbon is directly bonded to the fluorine atom and will exhibit a large one-bond C-F coupling constant (¹JCF), appearing as a doublet. It is expected to be the most downfield of the pyrrole ring carbons due to the strong deshielding effect of fluorine.

C-2, C-3, C-5: These carbons will also show coupling to the fluorine atom, though with smaller coupling constants (²JCF, ³JCF), which can lead to complex splitting patterns. Their chemical shifts are influenced by their position relative to the nitrogen, the carboxylate group, and the fluorine atom.

Ethyl Ester Carbons: The methylene (-OCH₂) carbon appears around 60 ppm, while the methyl (-CH₃) carbon is found in the upfield region, typically around 14 ppm.

Analysis of the related compound Ethyl 4-acetoxy-5-methyl-1H-pyrrole-2-carboxylate shows pyrrole ring carbons in the range of 108-135 ppm and the ester carbons at approximately 60.5 ppm and 14.6 ppm. nih.gov This suggests a similar range for the target molecule, with adjustments for the fluorine substituent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C=O ~161 singlet or small doublet
C-4 ~145 - 150 doublet (large ¹JCF)
C-2 ~120 - 125 doublet (²JCF)
C-5 ~110 - 115 doublet (²JCF)
C-3 ~100 - 105 doublet (³JCF)
-OCH₂CH₃ ~60 singlet

¹⁹F NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic heterocyclic ring. Furthermore, the signal will be split into a multiplet due to couplings with the neighboring protons on the pyrrole ring (H-3 and H-5). For the analogous compound 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic Acid, the ¹⁹F NMR signal appears in the range of -167.66 to -167.70 ppm in DMSO-d₆. nih.gov A similar chemical shift is anticipated for the title compound.

To definitively assign the ¹H and ¹³C NMR signals, two-dimensional NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons. For this compound, HSQC would show correlations between the H-3 signal and the C-3 signal, the H-5 signal and the C-5 signal, the -CH₂- proton signal and the -OCH₂- carbon signal, and the -CH₃ proton signal and the -CH₃ carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. Key HMBC correlations would include those from the pyrrole protons (H-3, H-5) to the other pyrrole carbons and the carbonyl carbon, and from the ethyl protons to the carbonyl carbon and the methylene carbon.

The magnitude of one-bond carbon-proton coupling constants (¹JCH) is directly related to the hybridization of the carbon atom. For sp²-hybridized carbons, such as those in the pyrrole ring, ¹JCH values are typically in the range of 160-180 Hz. For sp³-hybridized carbons, like those in the ethyl group, these values are lower, generally around 125-150 Hz. Analysis of these coupling constants from a high-resolution or coupled ¹³C NMR spectrum can confirm the hybridization of the carbon framework of this compound.

The Gauge-Including Atomic Orbitals (GIAO) method is a computational quantum chemistry approach used to predict NMR chemical shifts. mdpi.com This method, often employed within Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule. mdpi.com These theoretical shielding values can then be converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For a molecule like this compound, the GIAO approach can be particularly valuable. It can help to:

Predict the ¹H, ¹³C, and ¹⁹F NMR spectra before the compound is synthesized.

Aid in the assignment of complex or overlapping signals in experimental spectra.

Investigate the effects of conformational changes on chemical shifts.

The accuracy of GIAO predictions depends on the level of theory and the basis set used in the calculations. mdpi.com For fluorinated organic molecules, it is crucial to use basis sets that can adequately describe the electronic environment around the fluorine atom. By comparing the GIAO-predicted spectra with the experimental data, a high level of confidence in the structural assignment of this compound can be achieved.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful non-destructive tool for probing the molecular vibrations of a compound. These vibrations are unique to the molecule's structure and the specific bonds it contains, offering a detailed fingerprint for identification and functional group analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides crucial information about the presence of specific functional groups. For this compound, the FT-IR spectrum is expected to display several characteristic absorption bands corresponding to its key structural features. The N-H stretch of the pyrrole ring, the C=O stretch of the ethyl ester, and the C-F stretch are particularly diagnostic. scispace.comresearchgate.net The analysis of substituted pyrroles and fluorinated aromatic compounds confirms that these vibrations occur in distinct regions of the spectrum. aip.org

Table 1: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400-3200 N-H Stretch Pyrrole Ring
~3150-3100 C-H Stretch (Aromatic) Pyrrole Ring
~2980-2850 C-H Stretch (Aliphatic) Ethyl Group
~1720-1700 C=O Stretch Ethyl Ester
~1550-1450 C=C & C-N Stretch Pyrrole Ring
~1250-1150 C-O Stretch Ethyl Ester

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric molecular vibrations. wikipedia.org In the context of this compound, Raman spectroscopy is invaluable for analyzing the vibrational modes of the pyrrole ring skeleton. The symmetric "ring breathing" mode, which involves the concerted expansion and contraction of the ring, typically gives rise to a strong and characteristic Raman signal. acs.org This technique helps to confirm the cyclic structure and substitution pattern of the molecule.

Table 2: Predicted Key Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Structural Unit
~3150-3100 C-H Stretching Pyrrole Ring
~1600-1500 Ring Stretching Pyrrole Ring
~1450-1350 Ring Breathing / Deformation Pyrrole Ring

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule and its fragments. For this compound (C₇H₈FNO₂), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. The fragmentation pathways of pyrrole derivatives are heavily influenced by the substituents on the ring. nih.gov Common fragmentation patterns for this molecule would likely involve the initial loss of the ethoxy group from the ester, followed by the elimination of carbon monoxide.

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z) Description
[M+H]⁺ C₇H₉FNO₂⁺ 158.0612 Protonated Molecular Ion
[M-OC₂H₅]⁺ C₅H₃FNO⁺ 112.0193 Loss of ethoxy radical

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. utoronto.caresearchgate.net The sample is exposed to a stream of heated, excited gas (typically helium or nitrogen), which generates protonated molecules that are then analyzed by the mass spectrometer. For this compound, DART-MS would be expected to produce a strong signal for the protonated molecular ion, [M+H]⁺. researchgate.net This "soft" ionization method typically causes little to no fragmentation, making it an excellent tool for rapid and unambiguous confirmation of molecular weight. nih.gov

Table 4: Expected Primary Ion in DART-MS Analysis

Ion Type Formula Expected m/z

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other substituted ethyl pyrrole carboxylates, allows for well-founded predictions. nih.govkab.ac.ug

It is anticipated that the pyrrole ring would be essentially planar. In the solid state, molecules would likely form centrosymmetric dimers through N-H···O=C hydrogen bonds between the pyrrole N-H donor of one molecule and the carbonyl oxygen acceptor of a neighboring molecule. researchgate.netnih.gov This interaction is a common and stabilizing structural motif in related crystalline compounds. The fluorine substituent would influence the electronic distribution and potentially participate in weaker intermolecular contacts.

Table 5: Expected Structural Parameters from X-ray Crystallography

Parameter Description Expected Value / Feature
Molecular Geometry Conformation of atoms Pyrrole ring is planar
Bond Length (C-F) Distance between Carbon and Fluorine ~1.35 Å
Bond Length (C=O) Distance of carbonyl double bond ~1.22 Å
Intermolecular Interaction Hydrogen Bonding N-H···O=C hydrogen bonds forming dimers

Computational Chemistry and Theoretical Investigations of Ethyl 4 Fluoro 1h Pyrrole 2 Carboxylate

Ab Initio and Other High-Level Quantum Chemical Methods

Molecular Orbital Analysis (HOMO, LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. growingscience.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. rdd.edu.iq

In pyrrole (B145914) derivatives, the distribution of these orbitals dictates the molecule's behavior in chemical reactions. Computational studies on similar pyrrole substitutes show that the HOMO is typically localized on the electron-rich pyrrole ring, which acts as the primary electron donor. rdd.edu.iq Conversely, the LUMO is generally distributed over the electron-accepting substituent, in this case, the ethyl carboxylate group. rdd.edu.iq This spatial separation of HOMO and LUMO is favorable for charge transfer within the molecule and to other species. rdd.edu.iqresearchgate.net

Table 1: Conceptual Frontier Orbital Characteristics for Substituted Pyrroles

Orbital Typical Localization Role in Reactivity Expected Influence of 4-Fluoro Group
HOMO Electron-rich pyrrole ring Electron Donor (Nucleophile) Lowers orbital energy, potentially reducing nucleophilicity
LUMO Electron-withdrawing carboxylate group Electron Acceptor (Electrophile) Lowers orbital energy, potentially increasing electrophilicity

| HOMO-LUMO Gap | Varies with substituents | Indicator of chemical stability and reactivity | May increase or decrease, altering kinetic stability |

Thermodynamic Parameter Calculations (e.g., reaction exothermicity)

Quantum chemical calculations are instrumental in determining the thermodynamic parameters of a molecule, such as its standard enthalpy of formation (ΔfH⦵298), entropy, and heat capacity. materialsciencejournal.org These calculations can also predict the thermodynamics of chemical reactions involving the molecule. For instance, DFT methods can be used to calculate the total energies of reactants and products, allowing for the determination of the reaction enthalpy (ΔH). researchgate.net

A negative ΔH indicates an exothermic reaction, where heat is released, while a positive ΔH signifies an endothermic reaction, which requires an input of energy. Such calculations are vital for predicting the feasibility of synthetic routes. For example, computational studies on the formation of other complex pyrrole derivatives have shown the reactions to be exothermic and spontaneous at room temperature, providing theoretical validation for their synthesis. researchgate.net

Quantum Chemical Topology and Intermolecular Interactions

Atoms in Molecules (AIM) Theory for Bond Critical Points Analysis

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is a powerful method for analyzing the topology of the electron density to characterize chemical bonding and intermolecular interactions. acs.orgresearchgate.net AIM analysis identifies critical points in the electron density (ρ), where the gradient of the density is zero. A bond critical point (BCP) located between two atoms indicates the presence of a chemical bond or interaction.

The properties of the electron density at the BCP, such as its magnitude (ρBCP) and the Laplacian of the electron density (∇²ρBCP), provide quantitative information about the nature and strength of the interaction. For hydrogen bonds, a higher ρBCP value and a positive ∇²ρBCP are characteristic of closed-shell interactions (typical for H-bonds). researchgate.net AIM theory has been successfully applied to analyze H-bonds in dimers of pyrrole-2-carboxylic acid, a molecule structurally similar to the title compound, confirming the influence of the pyrrole moiety on the strength of these interactions. researchgate.net

Characterization of Hydrogen Bonding and Other Weak Interactions

Ethyl 4-fluoro-1H-pyrrole-2-carboxylate possesses both a hydrogen bond donor (the N-H group of the pyrrole ring) and hydrogen bond acceptors (the carbonyl oxygen and the ester oxygen of the carboxylate group). This structure promotes the formation of intermolecular hydrogen bonds, which significantly influence the molecule's arrangement in the solid state. researchgate.net

Computational and crystallographic studies on related compounds like methyl 1H-pyrrole-2-carboxylate and pyrrole-2-carboxylic acid reveal the prevalence of strong N-H···O=C hydrogen bonds. mdpi.com These interactions often lead to the formation of centrosymmetric cyclic dimers, where two molecules are linked together. mdpi.com In these dimers, the N-H of one molecule forms a hydrogen bond with the carbonyl oxygen of the second molecule, creating a stable ring motif. researchgate.netmdpi.com DFT calculations can be used to determine the binding energies of these dimers, quantifying the stability conferred by the hydrogen bonds. researchgate.net

Resonance Assisted Hydrogen Bonds

The hydrogen bonds in dimers of pyrrole-2-carboxylate derivatives can be further characterized as Resonance-Assisted Hydrogen Bonds (RAHB). The RAHB concept describes a synergistic effect where hydrogen bonding is strengthened by π-electron delocalization within a conjugated system. rsc.orgnih.gov

In the case of a pyrrole-2-carboxylate dimer, the N-H···O=C hydrogen bond is part of a larger conjugated system that includes the pyrrole ring and the carboxylate group. The π-electron delocalization within this system enhances the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby strengthening the hydrogen bond between them. researchgate.net This interplay between resonance and hydrogen bonding leads to shorter, stronger H-bonds compared to systems without this conjugated pathway. Computational methods, including AIM theory and analysis of electron delocalization indices, are used to investigate and confirm the presence and effects of RAHB. researchgate.netnih.gov

Aromaticity Assessment of the Pyrrole Ring

The pyrrole ring is a five-membered aromatic heterocycle. wikipedia.org Its aromaticity arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from the nitrogen lone pair) across the ring, satisfying Hückel's rule (4n+2 π-electrons). wikipedia.org The resonance energy of pyrrole is approximately 88 kJ/mol, indicating significant aromatic stabilization. wikipedia.org

A common computational method to quantify aromaticity is the calculation of Nucleus-Independent Chemical Shifts (NICS). nih.gov NICS values are typically calculated at the center of the ring (NICS(0)) and at points above the ring plane (e.g., NICS(1)). A large negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. scispace.com Studies on the parent pyrrole molecule confirm its aromatic character with significant negative NICS values. nih.gov The introduction of substituents, such as the fluoro and ethyl carboxylate groups, can modulate the degree of aromaticity. The electron-withdrawing carboxylate group and the electronegative fluorine atom can perturb the π-electron distribution in the ring, leading to changes in the NICS values and other aromaticity indices. nih.gov

Table 2: List of Compound Names

Compound Name
This compound
Methyl 1H-pyrrole-2-carboxylate
Pyrrole-2-carboxylic acid
Pyrrole
Furan

Harmonic Oscillator Model of Aromaticity (HOMA) Indices

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromaticity of a cyclic system. It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. A HOMA value approaching 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic or highly bond-alternated system.

Currently, there are no published studies presenting calculated HOMA indices specifically for the pyrrole ring in this compound. Such an analysis would provide valuable insight into how the electron-withdrawing fluorine atom at the 4-position and the ethyl carboxylate group at the 2-position collectively influence the bond length equalization and, consequently, the aromatic character of the pyrrole core.

Table 1: Hypothetical HOMA Indices for this compound (Note: The following data is illustrative and not based on published research.)

Compound HOMA Index
Pyrrole (Reference) ~0.95

Nucleus Independent Chemical Shift (NICS) Analysis

Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity.

As with HOMA indices, specific NICS analysis data for this compound are not found in the current body of scientific literature. A NICS calculation would elucidate the magnetic properties of the pyrrole ring and quantify the extent of cyclic electron delocalization, providing a complementary perspective to the geometry-based HOMA analysis.

Table 2: Hypothetical NICS(1) Values for this compound (Note: The following data is illustrative and not based on published research.)

Compound NICS(1) (ppm)
Benzene (Reference) ~ -8 to -10
Pyrrole (Reference) ~ -10 to -15

Reactivity and Mechanistic Studies of Ethyl 4 Fluoro 1h Pyrrole 2 Carboxylate

Impact of Fluorine Substitution on Pyrrole (B145914) Reactivity

The pyrrole ring is inherently electron-rich, making it highly susceptible to electrophilic substitution. However, the introduction of a fluorine atom at the 4-position significantly modulates this reactivity. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. This deactivation reduces the electron density of the aromatic system, making reactions with electrophiles less favorable.

Reaction Pathways Involving the Ester Moiety

The ethyl carboxylate group at the 2-position is a key functional handle that dictates a significant portion of the molecule's reactivity, primarily involving nucleophilic acyl substitution.

Hydrolysis and Transesterification Reactions

The ester moiety of Ethyl 4-fluoro-1H-pyrrole-2-carboxylate can be hydrolyzed to its corresponding carboxylic acid. This reaction typically requires forcing conditions, such as heating in the presence of a strong base like sodium hydroxide (B78521) in an alcoholic solvent. nih.gov The relative stability of the ester to hydrolysis can be attributed to the electron-donating nature of the pyrrole ring, which can slightly reduce the electrophilicity of the ester's carbonyl carbon.

Transesterification, the process of exchanging the ethyl group of the ester with a different alcohol, is another characteristic reaction. This process is typically acid or base-catalyzed and allows for the synthesis of various other alkyl esters of 4-fluoro-1H-pyrrole-2-carboxylic acid.

ReactionReagents and ConditionsProduct
Hydrolysis10 M NaOH, Ethanol (B145695), 90°C, 3h4-Fluoro-1H-pyrrole-2-carboxylic acid
TransesterificationR-OH, Acid or Base CatalystAlkyl 4-fluoro-1H-pyrrole-2-carboxylate

Condensation Reactions of the Carboxylate Group

The ethyl ester group itself is generally not reactive enough to participate directly in condensation reactions with weak nucleophiles like amines. To facilitate such reactions, the ester is typically first hydrolyzed to the more reactive carboxylic acid. This carboxylic acid can then be "activated" by converting it into a better electrophile, such as an acyl chloride. nih.gov The formation of 4-fluoro-1H-pyrrole-2-carbonyl chloride creates a highly reactive intermediate that readily undergoes condensation reactions with a wide range of nucleophiles to form amides, anhydrides, and other acid derivatives.

Activation and Condensation Sequence:

Hydrolysis: this compound is converted to 4-fluoro-1H-pyrrole-2-carboxylic acid.

Activation: The carboxylic acid is treated with a reagent like oxalyl chloride or thionyl chloride to form 4-fluoro-1H-pyrrole-2-carbonyl chloride.

Condensation: The acyl chloride reacts with a nucleophile (e.g., an amine, R-NH₂) to yield the corresponding condensation product (e.g., an N-substituted amide).

Reactivity of the Pyrrole Nitrogen

The nitrogen atom within the pyrrole ring, with its associated N-H proton, plays a crucial role in the molecule's reactivity and its supramolecular chemistry.

N-Alkylation and N-Acylation Reactions

The proton on the pyrrole nitrogen is weakly acidic, with a pKa value that is significantly lowered by the electron-withdrawing effects of both the 2-carboxylate group and the 4-fluoro substituent. This increased acidity allows the N-H proton to be removed by a moderately strong base (e.g., sodium hydride, potassium carbonate) to generate a nucleophilic pyrrolide anion.

This anion can then react with various electrophiles in N-alkylation or N-acylation reactions. For example, treatment with an alkyl halide (R-X) will yield the corresponding N-alkylated pyrrole, while reaction with an acyl chloride (R-COCl) will produce the N-acylated derivative. These reactions are fundamental for further functionalization of the pyrrole ring system. The choice of base is critical in these reactions to achieve the desired chemoselectivity. nsf.gov

ReactionBaseElectrophileProduct Type
N-AlkylationNaH, K₂CO₃, etc.R-X (Alkyl Halide)N-Alkyl-4-fluoropyrrole-2-carboxylate
N-AcylationNaH, K₂CO₃, etc.R-COCl (Acyl Chloride)N-Acyl-4-fluoropyrrole-2-carboxylate

Hydrogen Bonding Contributions from N-H

In the solid state, the N-H group of this compound is a potent hydrogen bond donor. The carbonyl oxygen of the ester moiety on a neighboring molecule acts as an effective hydrogen bond acceptor. This interaction leads to the formation of strong intermolecular N-H···O hydrogen bonds. mdpi.comnih.gov

These hydrogen bonds are a dominant force in the crystal packing of the molecule, often resulting in the formation of well-defined supramolecular structures. mdpi.com In many related pyrrole-2-carboxylate structures, this donor-acceptor pairing creates centrosymmetric dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds. researchgate.net This specific arrangement is a recurring and stable motif in the crystal structures of such compounds. mdpi.comnih.gov

Electrophilic and Nucleophilic Attack on the Pyrrole Ring System

The reactivity of the pyrrole ring in this compound is fundamentally governed by the aromatic, electron-rich nature of the pyrrole core, significantly modulated by the electronic influences of its substituents. Pyrrole itself is highly reactive towards electrophiles, a consequence of the nitrogen atom's lone pair of electrons being delocalized across the five-membered ring, creating a π-system with six electrons that satisfies Hückel's rule for aromaticity. wikipedia.org This high electron density facilitates electrophilic aromatic substitution, which typically occurs preferentially at the C2 or C5 positions (α-positions) due to the greater stability of the resulting cationic intermediate (arenium ion) compared to attack at the C3 or C4 positions (β-positions). onlineorganicchemistrytutor.com

However, the presence of a fluorine atom at the C4 position and an ethyl carboxylate group at the C2 position drastically alters this intrinsic reactivity. Both substituents are electron-withdrawing, leading to a general deactivation of the pyrrole ring towards electrophilic attack compared to the unsubstituted parent heterocycle. Conversely, the electron-deficient nature of the ring, particularly at the carbon atom bearing the fluorine, may open possibilities for nucleophilic attack under certain conditions.

Regioselectivity of Substitution Reactions on the Fluorinated Pyrrole Core

The regiochemical outcome of substitution reactions on this compound is a product of the combined directing effects of the fluoro and ester groups. The C2 and C4 positions are occupied, leaving the C3 and C5 positions as potential sites for electrophilic substitution.

The Ethyl Carboxylate Group (at C2): This is a strong deactivating, meta-directing group in classical aromatic systems. In the pyrrole ring, its electron-withdrawing nature (both by induction and resonance) reduces the electron density of the entire ring, making electrophilic attack more difficult. It deactivates the adjacent C3 position and the C5 position most significantly.

The Fluoro Group (at C4): Halogens exhibit a dual electronic effect. They are strongly electron-withdrawing by induction (-I effect) but are electron-donating by resonance (+R effect) due to their lone pairs. In aromatic systems, this combination leads to deactivation of the ring but directs incoming electrophiles to the ortho and para positions. For the C4-fluoro group on the pyrrole ring, the ortho positions are C3 and C5.

Considering these effects in concert, the C5 position stands out as the most probable site for electrophilic attack. It is an α-position, which is inherently favored in pyrroles. While deactivated by both groups, it is the only available α-position. The C3 position, being a β-position and adjacent to the strongly deactivating ester group, is expected to be significantly less reactive.

While direct experimental data on the electrophilic substitution of this compound is scarce, studies on closely related isomers provide valuable insights. For instance, the Vilsmeier-Haack formylation of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate resulted in a mixture of the 4-formyl and 5-formyl derivatives. nih.gov This demonstrates that even on a deactivated fluorinated pyrrole ring, substitution at the available β- and α-positions is possible. By analogy, for the 4-fluoro isomer, electrophilic attack is predicted to be highly regioselective at the C5 position.

PositionSubstituentPredicted Reactivity toward ElectrophilesRationale
C2 -COOEtOccupiedN/A
C3 -HLowβ-position, adjacent to deactivating -COOEt group.
C4 -FOccupiedPotential site for nucleophilic aromatic substitution.
C5 -HHighestα-position, ortho to activating (+R) -F group, though deactivated by both substituents.

Influence of Fluoro- and Ester Groups on Electron Density Distribution

The distribution of electron density in the pyrrole ring of this compound is non-uniform, a direct result of the competing inductive and resonance effects of the substituents.

The ethyl carboxylate group at the C2 position is a powerful electron-withdrawing group. Through its mesomeric effect, it delocalizes the π-electrons of the pyrrole ring onto the carbonyl oxygen, significantly reducing the electron density at the C3 and C5 positions. Its inductive effect further pulls electron density away from the C2 carbon and, to a lesser extent, the rest of the ring.

Reduced reactivity towards electrophilic aromatic substitution.

Directing effect for any successful electrophilic attack to the C5 position.

Potential for nucleophilic attack at the C4 position, where the fluorine atom could act as a leaving group.

Proposed Reaction Mechanisms for Key Synthetic Transformations

Given the predicted reactivity, specific reaction mechanisms can be proposed for key transformations involving the this compound core. These include its formation via the Barton-Zard reaction and its subsequent functionalization via electrophilic substitution.

Mechanism for Barton-Zard Synthesis of the 4-Fluoropyrrole Core

A key synthetic transformation to access the title compound's core structure is the Barton-Zard reaction. This reaction involves the condensation of an isocyanoacetate with a nitroalkene. For the synthesis of ethyl 3-aryl-4-fluoro-1H-pyrrole-2-carboxylates, β-fluoro-β-nitrostyrenes are reacted with ethyl isocyanoacetate. researchgate.net

The proposed mechanism proceeds as follows:

Michael Addition: The carbanion generated by the deprotonation of ethyl isocyanoacetate attacks the β-carbon of the β-fluoro-β-nitrostyrene in a Michael-type addition.

Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack where the carbon of the isocyano group attacks the carbon bearing the nitro group.

Elimination: The five-membered ring is formed, followed by the elimination of nitrous acid (HNO₂) and hydrogen fluoride (B91410) (HF) in a concerted or stepwise manner.

Tautomerization: The resulting pyrrolenine tautomerizes to the more stable aromatic pyrrole ring to yield the final product.

This reaction is highly chemoselective, favoring the formation of the 4-fluoropyrrole over the 4-nitropyrrole. researchgate.net

Proposed Mechanism for Electrophilic Substitution (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings. organic-chemistry.orgwikipedia.org Despite the deactivation of the ring in this compound, this reaction is expected to proceed at the most nucleophilic C5 position.

The mechanism involves three main stages:

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic dichloromethyleniminium ion, known as the Vilsmeier reagent.

Electrophilic Attack: The π-bond between C5 and the NH group of the pyrrole ring acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at C5, forming a resonance-stabilized cationic σ-complex (arenium ion). The positive charge is delocalized over the pyrrole ring and the nitrogen atom.

Hydrolysis: The intermediate iminium salt is subsequently hydrolyzed during aqueous workup. Water attacks the iminium carbon, and after a series of proton transfers and elimination of a secondary amine (e.g., dimethylamine), the aldehyde is formed, yielding Ethyl 5-formyl-4-fluoro-1H-pyrrole-2-carboxylate.

This proposed mechanism highlights the regioselectivity driven by the electronic properties of the substituted pyrrole ring, providing a pathway to further functionalize this important heterocyclic building block.

Applications of Ethyl 4 Fluoro 1h Pyrrole 2 Carboxylate As a Synthetic Intermediate

Role as a Building Block in Complex Organic Molecule Synthesis

The utility of halogen-substituted pyrroles as building blocks is well-established in medicinal chemistry for the synthesis of complex bioactive molecules. nih.gov These halogenated pyrrole-2-carboxamide fragments are integral to a range of natural and synthetic anti-infective agents and marine natural products. nih.gov Ethyl 4-fluoro-1H-pyrrole-2-carboxylate fits within this class of valuable synthetic precursors. Its structure is particularly useful for introducing a fluorinated pyrrole (B145914) moiety into larger molecules, a common strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

The compound serves as a versatile precursor that can be chemically modified at several positions. The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to an amide, while the pyrrole nitrogen and the carbon atoms of the ring can participate in various coupling and condensation reactions. This multi-functional nature allows for its incorporation into diverse and complex molecular scaffolds, making it a key starting material for creating novel chemical entities with potential therapeutic applications. nih.gov For instance, related halogen-doped pyrrole building blocks have been successfully converted into potent nanomolar inhibitors of bacterial DNA gyrase B, demonstrating the value of such motifs in developing new anti-infective agents. nih.gov

Precursor for Advanced Heterocyclic Systems

The structure of this compound is ideally suited for the synthesis of advanced heterocyclic systems, where the fluorinated pyrrole ring is integrated into larger, often polycyclic, structures. These systems are of significant interest in materials science and medicinal chemistry.

Fused-ring systems containing a pyrrole nucleus are prominent in pharmacologically active compounds. researchgate.net One such important class is the pyrrolo[1,2-a]quinoxalines, which are tricyclic heterocyclic molecules. semanticscholar.org These compounds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. unisi.itnih.gov

The synthesis of the pyrrolo[1,2-a]quinoxaline (B1220188) core often involves the condensation and cyclization of pyrrole-based precursors. mdpi.com For example, a common route involves the reaction of 1-(2-aminophenyl)pyrrole with an acetyl group, followed by cyclization. mdpi.com While specific literature detailing the use of this compound in this synthesis was not identified, its structure makes it a logical starting point for creating novel, fluorinated analogues of these potent bioactive molecules. The fluorine substituent could significantly modulate the pharmacological profile of the resulting fused-ring compounds.

A significant application of fluorinated pyrrole carboxylates is in the modular synthesis of core-fluorinated BODIPYs (boron-dipyrromethenes), a class of highly efficient luminophores. bohrium.commdpi.com These dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability. The introduction of fluorine atoms directly onto the BODIPY core can fine-tune their photophysical properties. bohrium.com

The synthesis is a multi-step process that begins with the acid-catalyzed condensation of an ethyl 3-aryl-4-fluoro-1H-pyrrole-2-carboxylate with an aromatic aldehyde. bohrium.com This reaction forms a dipyrromethane-1,9-dicarboxylate intermediate. The subsequent steps involve the reduction of the ester groups to methyl groups, followed by oxidation and complexation with a boron difluoride source (BF₃·Et₂O) to yield the final core-fluorinated BODIPY dye. bohrium.commdpi.com This modular approach allows for the properties of the resulting luminophores to be tuned by varying the specific fluoropyrrole and aldehyde used. bohrium.com The resulting dyes have been shown to exhibit fluorescence quantum yields of up to 99%. bohrium.com

StepReactionPurpose
1 Acid-catalyzed condensation of ethyl 3-aryl-4-fluoro-1H-pyrrole-2-carboxylate with an aromatic aldehyde.Forms the core dipyrromethane structure. bohrium.com
2 Reduction of ester groups (e.g., with lithium aluminum hydride).Converts ester moieties into methyl groups, which is crucial for enhancing fluorescence. bohrium.com
3 Oxidation of the dipyrromethane (e.g., with DDQ).Creates the dipyrromethene chromophore. mdpi.com
4 Complexation with boron difluoride (BF₃·Et₂O).Forms the stable BODIPY core. bohrium.commdpi.com

Substituted pyrrolo[1,2-a]quinoxaline derivatives are a class of fused heterocyclic compounds that have garnered significant interest as potential therapeutic agents. nih.govnih.gov They have been investigated for their ability to act as potent and selective inhibitors or activators of key enzymes involved in human diseases. nih.govnih.gov For example, certain derivatives have been identified as potent inhibitors of human protein kinase CK2, a target for cancer and inflammatory disorders, with IC₅₀ values as low as 49 nM. nih.gov Others have been developed as selective activators of Sirt6, an enzyme implicated in metabolism, inflammation, and infectious diseases. nih.gov

The synthesis of these complex molecules relies on building upon a core pyrrole structure. mdpi.comnih.gov this compound represents a valuable starting material for the synthesis of novel, fluorinated versions of these derivatives. The introduction of fluorine can alter the electronic distribution and conformation of the final molecule, potentially leading to improved potency, selectivity, and pharmacokinetic properties.

Intermediate in the Development of Bioactive Molecules

The structural motifs present in this compound make it a key intermediate in the rational design and synthesis of new bioactive molecules, particularly those intended to interact with biological targets like enzymes.

The development of enzyme inhibitors is a cornerstone of modern drug discovery. Heterocyclic compounds, especially those containing pyrrole, are frequently used as scaffolds for designing such inhibitors. nih.gov The pyrrolo[1,2-a]quinoxaline system, which can be synthesized from pyrrole precursors, has proven to be a particularly fruitful scaffold for developing potent enzyme modulators. nih.govnih.gov

The strategic placement of a fluorine atom, as in this compound, is a key tool in this design process. Fluorine can form strong hydrogen bonds and other non-covalent interactions within an enzyme's active site, potentially increasing the binding affinity and selectivity of the inhibitor. By using this fluorinated building block, medicinal chemists can create analogues of known inhibitors to explore structure-activity relationships and optimize their therapeutic potential.

Target EnzymeAssociated Heterocyclic SystemPotential Therapeutic Area
Human Protein Kinase CK2Pyrrolo[1,2-a]quinoxalineCancer, Inflammation nih.gov
Sirtuin 6 (Sirt6)Pyrrolo[1,2-a]quinoxalineInflammation, Infectious Disease, Cancer nih.gov
DNA Gyrase BPyrrole-2-carboxamideBacterial Infections nih.gov
DNA/RNA PolymerasesPyrrole CarboxylateCancer nih.gov

Precursors for Pyrrole-Containing Hydrazones

This compound is a key starting material for the synthesis of pyrrole-containing hydrazones. The general synthetic strategy involves a two-step process. First, the ethyl ester functionality of the pyrrole is converted into a carbohydrazide (B1668358) through hydrazinolysis. This reaction is typically achieved by treating the ester with hydrazine (B178648) hydrate.

The resulting 4-fluoro-1H-pyrrole-2-carbohydrazide intermediate is a crucial component, as it contains the reactive hydrazide moiety (-CONHNH2). This intermediate is then condensed with various substituted aldehydes or ketones. This condensation reaction forms the final hydrazone product, characterized by the presence of a C=N-NH-C=O linkage.

This synthetic route is highly adaptable, as the properties of the final hydrazone can be fine-tuned by selecting different carbonyl compounds for the condensation step. The incorporation of the 4-fluoro-pyrrole motif from the initial ester is significant, as the fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of the resulting hydrazone molecules. Research has shown that novel pyrrole-based carbohydrazides can be prepared by the selective hydrazinolysis of N-pyrrolylcarboxylic acid ethyl esters, which are then reacted with substituted pyrrole aldehydes to yield the target hydrazones. nih.govbas.bg

The general reaction scheme is as follows:

Step 1: Hydrazinolysis this compound + Hydrazine Hydrate → 4-Fluoro-1H-pyrrole-2-carbohydrazide + Ethanol (B145695)

Step 2: Condensation 4-Fluoro-1H-pyrrole-2-carbohydrazide + Aldehyde/Ketone → Pyrrole-Containing Hydrazone + Water

This methodology allows for the creation of a library of fluorinated pyrrole hydrazones for further investigation in various fields, including medicinal chemistry.

Synthesis of Indole (B1671886) Replacement Analogs

In medicinal chemistry and drug design, the concept of bioisosteric replacement is a widely used strategy to optimize lead compounds. Bioisosteres are functional groups or molecules that possess similar physical and chemical properties, eliciting a comparable biological response. The indole ring is a common scaffold in many biologically active compounds, but it can sometimes be associated with metabolic instability.

The pyrrole ring is a known bioisostere of the indole ring. This compound is a particularly attractive building block for creating indole replacement analogs due to the presence of the fluorine atom. Fluorine substitution is a common tactic in drug design to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov For instance, the introduction of a 4-fluoro substituent in indole-based HIV-1 attachment inhibitors has been shown to enhance potency significantly. nih.gov

By using this compound as a starting material, medicinal chemists can design and synthesize novel compounds where the traditional indole core is replaced by a 4-fluoropyrrole-2-carboxylate moiety. This substitution can lead to analogs with improved pharmacokinetic and pharmacodynamic profiles. The development of a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor was achieved through a bioisosteric replacement drug discovery approach based on an indole scaffold. researchgate.netnih.gov This highlights the utility of such strategies in developing new therapeutic agents.

The general approach involves incorporating the 4-fluoropyrrole core in place of an indole ring during the synthesis of a target molecule, potentially leading to analogs with enhanced properties as summarized in the table below.

FeatureIndole Moiety4-Fluoropyrrole MoietyPotential Advantage of Replacement
Core Structure Bicyclic aromatic heterocycleMonocyclic aromatic heterocycleCan alter binding modes and selectivity
Metabolism Prone to oxidationFluorine can block metabolic sitesImproved metabolic stability and half-life
Lipophilicity ModerateFluorine increases lipophilicityCan enhance membrane permeability
Binding Interactions H-bond donor (N-H)H-bond donor (N-H)Fluorine can form favorable electrostatic interactions

Utility in Materials Science Research (e.g., conductive polymers, dyes)

The unique electronic properties of this compound make it a promising candidate for applications in materials science, particularly in the development of conductive polymers and novel dyes.

Conductive Polymers: Polypyrrole is an intrinsically conductive polymer that has been extensively studied for its applications in electronics, sensors, and energy storage. nih.gov The properties of polypyrrole can be significantly altered by substituting the pyrrole monomer. The introduction of fluorine atoms into the polymer backbone is a known strategy to modify its electronic and physical properties. Fluorinated thiophene (B33073) and pyrrole are commonly used as backbones for such polymers. rsc.org

This compound can be used as a monomer in electropolymerization reactions. The polymerization occurs through the coupling at the 2- and 5-positions of the pyrrole ring. The resulting polymer, poly(this compound), would have a conjugated backbone with regularly spaced fluorine atoms. This fluorination can influence the polymer's conductivity, stability, and morphology. rsc.org The ethyl ester group provides an additional site for post-polymerization modification, allowing for further tuning of the material's properties or for grafting it onto other surfaces.

Dyes: Pyrrole-based heterocyclic compounds are a core component of many synthetic dyes. The development of dyes for applications such as dye-sensitized solar cells (DSSCs) often requires molecules with specific electronic characteristics, typically a donor-π-acceptor (D-π-A) structure. In this framework, the pyrrole ring can act as an electron-donating unit.

This compound can serve as a precursor for the synthesis of more complex dye molecules. The pyrrole ring itself can be part of the donor or π-bridge system. The electron-withdrawing nature of both the fluorine atom and the ethyl carboxylate group can be exploited to tune the electronic energy levels (HOMO/LUMO) of the final dye molecule. Research on 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives has shown their potential as sensitizer (B1316253) dyes in solar cells, with carboxylic acid groups serving as anchoring points to titanium dioxide surfaces. scielo.br The ethyl ester of the title compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then act as an anchoring group to semiconductor surfaces like TiO2 in DSSCs.

Potential ApplicationRole of this compoundKey Functional Groups & Their Effect
Conductive Polymers Monomer for polymerizationPyrrole Ring: Forms the conjugated polymer backbone. Fluorine Atom: Modifies electronic properties and stability.
Dye-Sensitized Solar Cells Precursor for dye synthesisPyrrole Ring: Acts as an electron donor or part of the π-system. Carboxylate Group (after hydrolysis): Serves as an anchoring group to the semiconductor surface. Fluorine Atom: Tunes the energy levels of the dye.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic methods for producing fluorinated pyrroles, including Ethyl 4-fluoro-1H-pyrrole-2-carboxylate, is a key area of ongoing research. Future efforts are likely to focus on several innovative strategies aimed at improving sustainability and accessibility.

One promising avenue is the exploration of catalyst-free and solvent-free reaction conditions. For instance, the conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes has been shown to proceed under solvent-free conditions, offering a greener alternative to traditional methods. nih.gov Further research into solid-state reactions and mechanochemistry could lead to even more sustainable synthetic pathways.

Microwave-assisted synthesis is another area with significant potential for the preparation of fluorinated pyrroles. nbinno.com This technique often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. The application of microwave irradiation to the synthesis of this compound could offer a more efficient and environmentally friendly production process.

Additionally, the development of novel fluorinating reagents and catalytic systems continues to be a priority. While reagents like Selectfluor™ have been utilized for the fluorination of pyrrole (B145914) derivatives, they can sometimes lead to the formation of polymeric byproducts. nbinno.comworktribe.com Future research will likely focus on developing more selective and efficient fluorination methods, potentially through the use of transition-metal catalysis or enzymatic processes, to minimize waste and improve atom economy. The Barton-Zard reaction, which utilizes nitroalkenes or vinylsulfones, presents another versatile route for the synthesis of substituted pyrroles and could be adapted for fluorinated derivatives. clockss.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalyst-free and solvent-free reactionsReduced waste, lower environmental impactExploration of solid-state and mechanochemical methods
Microwave-assisted synthesisFaster reaction times, higher yields, energy efficiencyOptimization of microwave parameters for specific fluoropyrrole synthesis
Novel fluorinating agents and catalystsImproved selectivity, reduced byproductsDevelopment of transition-metal and enzymatic fluorination techniques
Barton-Zard reactionVersatility in substituent introductionAdaptation for the synthesis of 4-fluorinated pyrrole-2-carboxylates

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To optimize the synthesis of this compound and other fluorinated heterocycles, a detailed understanding of reaction kinetics and mechanisms is crucial. Advanced spectroscopic techniques that allow for in situ, real-time monitoring of reactions are becoming increasingly important in this regard.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for tracking the progress of fluorination reactions. researchgate.net Its high sensitivity to the fluorine nucleus allows for the direct observation of the formation of fluorinated products and the consumption of fluorinating agents. The integration of benchtop NMR spectrometers into continuous-flow synthesis platforms is an emerging trend that enables real-time reaction analysis and optimization. researchgate.net

In addition to NMR, in situ infrared (IR) spectroscopy, such as ReactIR, can provide valuable insights into reaction progression by monitoring changes in the vibrational frequencies of functional groups. worktribe.comclockss.orgnumberanalytics.com This technique is particularly useful for tracking the formation and consumption of carbonyl compounds and other key intermediates in the synthesis of this compound. The combination of these in situ monitoring techniques will be instrumental in developing more efficient and controlled synthetic processes.

Integration of Machine Learning and Artificial Intelligence in Fluoropyrrole Design and Synthesis

The convergence of computational power and chemical sciences has opened up new frontiers in molecular design and synthesis. Machine learning (ML) and artificial intelligence (AI) are poised to play a pivotal role in accelerating the discovery and development of novel fluoropyrrole derivatives with tailored properties.

ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic routes and suggest optimal reaction conditions. alfa-chemistry.comacs.org This data-driven approach can significantly reduce the number of experiments required, saving time and resources. For the synthesis of this compound, ML models could be employed to identify the most efficient catalysts, solvents, and temperature profiles, leading to higher yields and purity.

Expansion of Applications in Organic Functional Materials

While fluorinated pyrroles have traditionally been explored for their applications in pharmaceuticals, there is a growing interest in their potential use in organic functional materials. The unique electronic properties conferred by the fluorine atom make these compounds attractive building blocks for a range of advanced materials.

Fluorinated heterocycles are being investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govalfa-chemistry.com The high electron affinity and stability of fluorinated polymers can enhance the performance and longevity of these devices. This compound and its derivatives could serve as monomers for the synthesis of novel conducting polymers with tailored electronic and optical properties. researchgate.net

The incorporation of fluorinated pyrroles into conjugated polymer backbones can influence their electrochemical properties, making them suitable for applications in sensors, electrochromic devices, and energy storage. The ability to fine-tune the electronic characteristics of these materials through synthetic modification opens up a vast design space for creating next-generation organic electronics. Research into the synthesis of polyfunctionalized 3-fluoropyrroles has highlighted their potential as building blocks for sophisticated materials.

Application AreaRole of Fluorinated PyrrolesPotential Impact
Organic Light-Emitting Diodes (OLEDs)Building blocks for emissive and charge-transport layersImproved efficiency, stability, and color purity
Organic Photovoltaics (OPVs)Components of donor and acceptor materialsEnhanced power conversion efficiency and device lifetime
Conducting PolymersMonomers for electroactive polymersDevelopment of novel sensors, actuators, and antistatic coatings
Energy StorageActive materials in batteries and supercapacitorsIncreased energy density and charge/discharge rates

Synergistic Computational-Experimental Approaches for Reactivity Prediction and Design

The combination of computational modeling and experimental validation provides a powerful paradigm for understanding and predicting the reactivity of fluoropyrroles. Density Functional Theory (DFT) and other quantum chemical methods can be used to elucidate the electronic structure, reaction mechanisms, and spectroscopic properties of these molecules.

Computational studies can predict the regioselectivity of fluorination reactions, helping to guide the design of synthetic strategies. worktribe.com For instance, DFT calculations can be used to determine the most likely sites of electrophilic attack on the pyrrole ring, enabling the development of more selective synthetic methods.

Furthermore, computational approaches can be used to predict the properties of novel fluoropyrrole derivatives before they are synthesized. This "in silico" screening can identify promising candidates for specific applications, such as organic electronics or medicinal chemistry, thereby prioritizing experimental efforts. The synergistic interplay between theoretical predictions and experimental validation will be crucial for the rational design of next-generation fluoropyrrole-based materials and molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.